1,1,12,12-Dodecanetetracarboxylic acid
Description
Significance of Polycarboxylic Acids in Contemporary Chemical Research
Polycarboxylic acids, a class of organic compounds characterized by the presence of multiple carboxyl functional groups (-COOH), are fundamental in modern chemical research and industry. Their ability to form multiple bonds makes them crucial components in the synthesis of polymers, coatings, and other advanced materials. sigmaaldrich.comstraitsresearch.com In material science, they are widely used as cross-linking agents to enhance the properties of various substrates. acs.org
For instance, polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid are recognized as effective formaldehyde-free crosslinkers for cellulose fibers. researchgate.netresearchgate.net This cross-linking action, achieved through an esterification reaction with the hydroxyl groups of cellulose, imparts improved wet strength to paper products and enhances wrinkle resistance and durability in cotton fabrics. acs.orgresearchgate.net The reaction mechanism typically involves the formation of a cyclic anhydride (B1165640) intermediate upon heating, which then reacts with the cellulose. acs.orgresearchgate.netresearchgate.net
Beyond textiles and paper, the structural diversity of polycarboxylic acids is being leveraged in the development of sustainable and high-performance coating systems. acs.org Bio-based carboxylic acids are being explored as hardeners for epoxy resins, creating films with excellent solvent resistance and adhesion to metal substrates. The specific chemical structure of the acid plays a significant role in determining the final properties of the cured coating, such as hardness and flexibility. acs.org The growing demand for bio-based alternatives to petrochemicals is driving research into new polycarboxylic acid structures for a wide range of applications, from food and beverages to pharmaceuticals and agrochemicals. straitsresearch.commarketresearchfuture.comtransparencymarketresearch.com
Structural Characteristics and Functional Group Analysis of 1,1,12,12-Dodecanetetracarboxylic Acid
This compound possesses a distinct structure that dictates its chemical behavior and potential applications. The molecule is built upon a long, flexible 12-carbon aliphatic chain (dodecane). This hydrocarbon backbone provides significant spatial separation between the functional ends of the molecule.
The key functional features are the four carboxylic acid groups. These groups are located at the terminal positions of the dodecane (B42187) chain, with two carboxyl groups bonded to the first carbon (C1) and two bonded to the twelfth carbon (C12). This arrangement makes it a tetracarboxylic acid. The presence of these acidic, hydrophilic groups at both ends of a long, hydrophobic chain creates an amphiphilic character. These carboxyl groups are the primary reactive sites, capable of undergoing reactions such as esterification, amidation, and salt formation. britannica.com
The specific properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | Dodecane-1,1,12,12-tetracarboxylic acid |
| Molecular Formula | C16H26O8 |
| Molecular Weight | 346.38 g/mol |
| CAS Number | 68025-28-5 |
| Synonyms | This compound |
Overview of Research Trajectories Involving Tetracarboxylic Acids
Research involving tetracarboxylic acids is primarily focused on leveraging their unique structure to create complex, highly organized materials. Their ability to act as quadrifunctional linkers makes them ideal candidates for building multidimensional networks.
A significant research trajectory is the use of tetracarboxylic acids as building blocks for coordination polymers and metal-organic frameworks (MOFs). rsc.org By reacting tetracarboxylic acids with metal ions, researchers can construct intricate one-, two-, or three-dimensional structures. The long, flexible spacer of a molecule like this compound can influence the topology and porosity of the resulting framework. These materials are investigated for applications in gas storage, catalysis, and sensing. For example, new tetracarboxylic ligands have been synthesized to create coordination polymers with lanthanoid metal ions, resulting in hybrid organic-inorganic assemblies with diverse architectures. rsc.org
Another established research area is their application as high-performance cross-linking agents. While simpler molecules like 1,2,3,4-butanetetracarboxylic acid (BTCA) are widely studied for cross-linking cellulose, more complex tetracarboxylic acids are explored for creating specialized polymers and thermosets. acs.orgresearchgate.net The presence of four reactive sites allows for the formation of a dense cross-link network, leading to materials with high thermal stability and mechanical strength. This is valuable in the formulation of polyamides and polyesters, where dicarboxylic acids are common monomers; the use of a tetracarboxylic acid can introduce branching or cross-linking to modify the polymer's properties. britannica.com
Furthermore, research extends to specialized applications such as in the synthesis of MoS2 nanofilms using chemical vapor deposition, where compounds like perylene-3,4,9,10-tetracarboxylic acid tetrapotassium salt are used. mdpi.com This highlights the role of complex carboxylic acids in the controlled growth of advanced 2D materials.
Structure
3D Structure
Properties
IUPAC Name |
dodecane-1,1,12,12-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c17-13(18)11(14(19)20)9-7-5-3-1-2-4-6-8-10-12(15(21)22)16(23)24/h11-12H,1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXESIWEYTBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070997 | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68025-28-5 | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68025-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
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| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
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| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
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| Record name | Dodecane-1,1,12,12-tetracarboxylic acid | |
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Synthetic Methodologies for 1,1,12,12 Dodecanetetracarboxylic Acid
Historical Development of Synthetic Routes
The historical synthesis of 1,1,12,12-dodecanetetracarboxylic acid is not extensively documented in early chemical literature. However, its synthesis can be contextualized within the development of classical organic reactions. The malonic ester synthesis, discovered in the late 19th century, provides a foundational method for the formation of carboxylic acids. wikipedia.orgwebsite-files.comlibretexts.org This venerable reaction allows for the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orglibretexts.org
Early approaches to molecules with similar architecture would have likely relied on the principles of the malonic ester synthesis. This would involve the dialkylation of a malonate derivative with a long-chain α,ω-dihaloalkane. For a dodecane (B42187) backbone, this would necessitate a starting material like 1,10-dibromodecane. While conceptually straightforward, such early attempts would have faced challenges in achieving high yields and purity due to competing reactions and the difficulty of separating complex mixtures with the analytical techniques of the era.
Contemporary Approaches to this compound Synthesis
Modern synthetic chemistry offers a more refined and diverse toolbox for the construction of this compound. These methods focus on improving efficiency, selectivity, and sustainability.
Chain Elongation and Functionalization Strategies
A primary contemporary strategy involves building the molecule from smaller, functionalized units. One of the most logical and widely applicable methods remains a variation of the malonic ester synthesis. wikipedia.orgorgoreview.com
A plausible synthetic pathway is outlined below:
Alkylation: The synthesis would commence with the double alkylation of two equivalents of diethyl malonate with a long-chain α,ω-dihalide, such as 1,8-dibromooctane. The reaction is typically carried out in the presence of a strong base, like sodium ethoxide, to deprotonate the α-carbon of the malonic ester, creating a nucleophilic enolate. libretexts.org This enolate then displaces the halide on the long-chain electrophile.
Hydrolysis: The resulting tetraester is then subjected to hydrolysis, typically under basic conditions using a strong base like sodium hydroxide, followed by acidification. This step converts the four ester groups into carboxylic acid groups.
Purification: The final product, this compound, is then isolated and purified.
An alternative chain elongation strategy involves the synthesis of a long-chain α,ω-diene, followed by oxidative cleavage. For instance, 1,11-dodecadiene (B1329416) could be synthesized via methods like the decarbonylation of dicarboxylic acids. researchgate.net The terminal double bonds can then be oxidized to carboxylic acids. acs.orgresearchgate.netlibretexts.orglibretexts.org However, to generate the geminal dicarboxylic acid structure, the starting material would need to be a more complex diene.
Regioselective Carboxylation Techniques
Direct regioselective carboxylation of a dodecane backbone at the terminal positions to create the 1,1,12,12-tetracarboxylic acid structure is synthetically challenging and not a common approach. Most carboxylation techniques that offer high regioselectivity are not well-suited for the terminal positions of a long, unactivated alkane chain. Therefore, synthetic strategies almost exclusively rely on building the molecule with the carboxyl groups or their precursors already incorporated into the key building blocks, as exemplified by the malonic ester synthesis.
"Umpolung" or polarity inversion strategies could theoretically be employed. dnmfaizpur.orgacs.orgegyankosh.ac.in This would involve creating a nucleophilic carbon at the terminal positions of a dodecane derivative, which could then react with an electrophile like carbon dioxide. However, the generation of such a dianion at the ends of a long alkyl chain would be difficult to control and is not a practical synthetic route for this specific molecule.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For the synthesis of this compound, several green chemistry principles can be applied:
Use of Renewable Feedstocks: The long-chain dihalide or diol used in the synthesis could potentially be derived from renewable sources. For example, some long-chain dicarboxylic acids, which can be precursors to diols and dihalides, can be produced through the fermentation of fatty acids or alkanes. mdpi.comnih.gov
Biocatalysis: Enzymes offer a high degree of selectivity and can operate under mild conditions, reducing energy consumption and waste. acs.orgacs.org Biocatalytic methods are being developed for the production of dicarboxylic acids and could potentially be adapted for the synthesis of functionalized precursors for this compound. nih.gov
Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. Telescoped reactions, where intermediates are not isolated, can improve atom economy and reduce waste. whiterose.ac.uknih.gov
Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. uk-cpi.com For example, exploring water-based or solvent-free reaction conditions is a key aspect of green chemistry.
Yield Optimization and Purity Assessment in Synthetic Protocols
Optimizing the yield and ensuring the purity of the final product are critical in any synthetic endeavor.
Reaction Conditions: Fine-tuning temperature, reaction time, and catalyst loading can significantly impact the yield of each step. researchgate.net
Stoichiometry of Reactants: Adjusting the ratio of reactants can help to drive the reaction to completion and minimize side products.
Purity Assessment: The purity of this compound would be assessed using a combination of standard analytical techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. nih.govnih.govpsu.edu A suitable HPLC method would be developed to determine the percentage purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the structure of the molecule and to detect any impurities.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Below is a hypothetical data table illustrating the optimization of the alkylation step.
Table 1: Hypothetical Data for Optimization of Diethyl Malonate Alkylation
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | 78 | 24 | 65 |
| 2 | Sodium Hydride | THF | 66 | 24 | 72 |
| 3 | Potassium Carbonate | DMF | 100 | 12 | 58 |
Scale-Up Considerations for this compound Production
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. uk-cpi.com For the production of this compound, the following factors would need to be considered:
Heat Transfer: Exothermic reactions that are easily managed in the lab can become problematic on a larger scale. Efficient heat transfer is crucial to maintain control over the reaction temperature.
Mass Transfer: Ensuring efficient mixing of reactants is more challenging in large reactors.
Reagent Handling and Cost: The cost and safe handling of large quantities of reagents and solvents are significant considerations. uk-cpi.com
Purification: Purification methods that are practical on a small scale, such as column chromatography, may not be feasible for large-scale production. Alternative methods like crystallization or distillation would need to be developed.
Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale process.
Waste Management: The disposal of waste generated during the process must be handled in an environmentally responsible and cost-effective manner. uk-cpi.com
The production of organic acids at an industrial scale often faces challenges related to product inhibition and the need for pH control during fermentation processes. oup.comnih.gov While the proposed synthesis is chemical rather than fermentative, the principles of process optimization and waste minimization remain paramount.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| 1,10-dibromodecane |
| Sodium ethoxide |
| Sodium hydroxide |
| 1,11-dodecadiene |
| Carbon dioxide |
| 1,8-dibromooctane |
| Sodium Hydride |
| Potassium Carbonate |
Chemical Reactivity and Derivatization of 1,1,12,12 Dodecanetetracarboxylic Acid
Esterification Reactions and Oligomer Formation
The four carboxylic acid groups of 1,1,12,12-dodecanetetracarboxylic acid can readily undergo esterification with alcohols. This reaction typically proceeds via acid catalysis, known as the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. youtube.comchemguide.co.uk The reaction is an equilibrium process, and removal of water can drive it toward the formation of the ester product. youtube.com
Given the presence of four carboxylic acid groups, the reaction with a simple monofunctional alcohol (e.g., methanol (B129727) or ethanol) can lead to a statistical mixture of mono-, di-, tri-, and tetra-esters, depending on the stoichiometry and reaction conditions. Complete esterification would yield the corresponding tetraester.
More advanced methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can achieve ester formation under milder conditions. organic-chemistry.org This is particularly useful for acid-sensitive or sterically hindered alcohols. organic-chemistry.org
The tetra-functionality of this compound makes it an ideal monomer for the synthesis of polyesters and cross-linked oligomeric networks. When reacted with difunctional alcohols (diols) such as ethylene (B1197577) glycol or 1,12-dodecanediol (B52552), condensation polymerization can occur, leading to the formation of complex, three-dimensional polymer structures. researchgate.net The long, flexible dodecane (B42187) backbone can impart unique physical properties, such as flexibility and hydrophobicity, to the resulting polyester (B1180765) materials.
Table 1: Potential Esterification Products of this compound This table presents hypothetical products based on established esterification reactions.
| Reactant Alcohol | Catalyst/Method | Potential Product(s) | Polymerization Potential |
| Methanol | H₂SO₄ (Fischer) | Tetramethyl 1,1,12,12-dodecanetetracarboxylate | None (chain termination) |
| tert-Butanol | DCC, DMAP (Steglich) | Tetra-tert-butyl 1,1,12,12-dodecanetetracarboxylate | None (chain termination) |
| Ethylene Glycol | Heat, Acid Catalyst | Cross-linked Polyester Network | High (forms 3D network) |
| 1,12-Dodecanediol | Melt Polycondensation | Cross-linked Aliphatic Polyester | High (forms 3D network) |
Anhydride (B1165640) Formation and Reactivity
Dicarboxylic acids, when heated, can undergo intramolecular dehydration to form cyclic anhydrides, particularly when a stable five- or six-membered ring can be formed. libretexts.orglibretexts.org The this compound molecule has two geminal dicarboxylic acid units (malonic acid-like) at each terminus. While heating malonic acid itself typically leads to decarboxylation to form acetic acid, dicarboxylic acids like succinic acid and glutaric acid readily form stable five- and six-membered cyclic anhydrides, respectively. libretexts.orgyoutube.com
It is plausible that under controlled heating or with dehydrating agents like acetic anhydride, each end of the this compound could form a five-membered cyclic anhydride ring, analogous to the anhydride of succinic acid. youtube.com This would result in a symmetrical bis-anhydride molecule. These resulting anhydride groups are reactive acylating agents, susceptible to nucleophilic attack by alcohols, amines, or water, which would open the ring to form a mono-ester or mono-amide and a free carboxylic acid. libretexts.orgnih.gov This reactivity makes the bis-anhydride a useful intermediate for further functionalization.
Amide Formation and Polyamide Synthesis Potential
Similar to esterification, the carboxylic acid groups can react with primary or secondary amines to form amides. The direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride), which then reacts readily with an amine to form the amide bond. libretexts.org Alternatively, coupling agents used in peptide synthesis can facilitate amide bond formation under milder conditions. rasayanjournal.co.in
The tetra-acid structure of this compound makes it a prime candidate for the synthesis of polyamides. Reaction with a diamine, such as 1,6-diaminohexane (a monomer for Nylon 6,6), would lead to a condensation polymerization. studymind.co.uksavemyexams.com The resulting polymer would be a highly cross-linked polyamide network. oit.edubritannica.com The properties of the resulting material, such as rigidity, thermal stability, and solvent resistance, would be heavily influenced by the high degree of cross-linking afforded by the tetra-functional monomer. Such polymers could find applications in high-performance coatings, adhesives, or composite materials.
Table 2: Potential Amide Products and Polyamide Formation This table presents hypothetical products based on established amidation reactions.
| Reactant Amine | Method | Potential Product(s) | Polymerization Potential |
| Ammonia | Heat / Coupling Agent | 1,1,12,12-Dodecanetetracarboxamide | None (chain termination) |
| Diethylamine | Acid Chloride route | N,N,N',N',N'',N'',N''',N'''-Octaethyl-1,1,12,12-dodecanetetracarboxamide | None (chain termination) |
| 1,6-Diaminohexane | Direct Polycondensation | Cross-linked Polyamide Network | High (forms 3D network) |
| p-Phenylenediamine | Direct Polycondensation | Cross-linked Aramid-like Polymer | High (forms rigid 3D network) |
Salt Formation and Metal Coordination Chemistry
As a polyprotic acid, this compound reacts with bases to form carboxylate salts. With a strong base like sodium hydroxide, all four acidic protons can be removed to form the tetrasodium (B8768297) salt, C₁₆H₂₂Na₄O₈.
The carboxylate groups are excellent ligands (Lewis bases) for coordinating with metal ions. mdpi.com The molecule can act as a polydentate ligand, capable of binding to one or more metal centers through its oxygen donor atoms. The coordination can be monodentate, or the two carboxylates on a single carbon can act as a bidentate chelating agent. libretexts.org
The structure, featuring two distinct coordination sites separated by a long, flexible hydrocarbon spacer, makes this compound an intriguing linker for the construction of coordination polymers or metal-organic frameworks (MOFs). researchgate.netuab.cat Reaction with various metal ions (e.g., from transition metals like Cu(II), Zn(II), or from lanthanides) could lead to the formation of extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The long alkyl chain would act as a flexible pillar or strut, influencing the pore size, topology, and mechanical properties of the resulting framework.
Table 3: Potential Metal Coordination Complexes This table presents hypothetical complexes based on known coordination chemistry of carboxylates.
| Metal Ion | Potential Coordination Geometry | Resulting Structure Type | Potential Application |
| Zn(II) | Tetrahedral | 3D Metal-Organic Framework (MOF) | Gas storage, catalysis |
| Cu(II) | Square Planar or Octahedral | 1D Chain or 2D Layered Polymer | Magnetic materials, sensors |
| Cd(II) | Octahedral or higher | 3D Coordination Polymer | Luminescent materials |
| Lanthanide (e.g., Eu³⁺, Tb³⁺) | 8- or 9-coordinate | 3D Coordination Polymer | Luminescent probes, imaging |
Functional Group Transformations and Chemo-selectivity
Beyond the direct reactions of the carboxylic acid group, other transformations can be envisioned. A key challenge and opportunity with a polyfunctional molecule like this is achieving chemo-selectivity—the ability to react one functional group in the presence of others.
Selective Reactions: Achieving selective mono- or di-esterification (or amidation) out of the four available sites is difficult and would likely result in a statistical mixture of products. However, by using a large excess of the tetracarboxylic acid reactant, the formation of mono-functionalized products could be favored.
Decarboxylation: The geminal dicarboxylic acid groups are structurally related to malonic acid, which is known to undergo decarboxylation upon heating, typically losing one carboxyl group as carbon dioxide. libretexts.org Heating this compound, particularly under acidic conditions, could potentially induce decarboxylation at one or both ends to yield 1,12-dodecanedicarboxylic acid.
Reduction: The selective reduction of the carboxylic acid groups to primary alcohols presents another synthetic pathway. This is a challenging transformation that requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Complete reduction would yield the corresponding tetra-ol, 2,11-bis(hydroxymethyl)-1,12-dodecanediol. Achieving partial or selective reduction would be difficult but could potentially be addressed through protection-deprotection strategies.
Enzymatic Transformations: Biocatalysis offers a route for highly selective transformations. Enzymes such as transaminases have been used to convert related long-chain oxo-acids into amino acids, which are precursors for bio-based polyamides like Nylon-12. nih.gov It is conceivable that derivatives of this compound could be substrates for engineered enzymes, enabling highly specific functional group interconversions under mild, environmentally benign conditions.
Applications of 1,1,12,12 Dodecanetetracarboxylic Acid in Polymer Chemistry
Role as a Monomer in Condensation Polymerization
Condensation polymerization is a fundamental process in which monomers react to form larger structural units while releasing smaller molecules such as water. european-coatings.com 1,1,12,12-Dodecanetetracarboxylic acid, with its four carboxylic acid functional groups, is an ideal candidate for creating highly branched or crosslinked polymers through this mechanism.
This compound can be expected to readily undergo condensation polymerization with a variety of organic diols and polyols. The reaction between the carboxylic acid groups of the tetracarboxylic acid and the hydroxyl groups of the diol or polyol leads to the formation of ester linkages, resulting in a polyester (B1180765). nih.gov The long dodecane (B42187) chain of the acid would impart significant flexibility to the resulting polymer backbone.
When copolymerized with simple diols such as ethane-1,2-diol or butane-1,4-diol, the tetra-functionality of the acid would lead to the formation of a crosslinked network rather than a linear polymer. This is because each molecule of the tetracarboxylic acid can react with up to four hydroxyl groups, creating a three-dimensional structure. The use of polyols, such as glycerol (B35011) or pentaerythritol, would further increase the crosslink density of the resulting polyester. The properties of these polyesters, including their thermal stability and mechanical strength, would be highly dependent on the specific diol or polyol used and the stoichiometry of the reaction. For instance, polyesters derived from long-chain diols like 1,12-dodecanediol (B52552) are known for their high thermal stability and crystallinity. mdpi.comresearchgate.netresearchgate.net
Table 1: Hypothetical Copolymerization of this compound with Various Diols/Polyols
| Comonomer (Diol/Polyol) | Potential Polymer Architecture | Anticipated Properties |
| Ethane-1,2-diol | Highly crosslinked, rigid network | High modulus, brittle |
| 1,12-dodecanediol | Crosslinked network with flexible spacers | Lower modulus, increased toughness |
| Glycerol (a triol) | Densely crosslinked, rigid network | High thermal stability, low solubility |
| Pentaerythritol (a tetraol) | Very densely crosslinked network | Very high thermal stability, insoluble |
This table is based on established principles of polymer chemistry, as direct experimental data for this compound is limited.
The kinetics of polyesterification reactions are well-studied. For catalyzed reactions, the rate is typically first order with respect to both the acid and alcohol concentrations. youtube.com The polymerization mechanism proceeds through a series of step-growth additions.
Formation of High Molecular Weight Poly(ester-amide)s and Related Copolymers
Poly(ester-amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone, offering a combination of properties from both polyesters and polyamides. researchgate.netupc.edumdpi.com These materials are often biodegradable and have good thermal and mechanical properties. researchgate.netmdpi.com
This compound could be a key monomer in the synthesis of novel, highly branched or crosslinked PEAs. By reacting it with monomers containing both hydroxyl and amine functionalities (amino-alcohols) or with a mixture of diols and diamines, complex PEA structures could be achieved. The amide bonds, formed by the reaction of a carboxylic acid with an amine, would introduce hydrogen bonding capabilities, which would be expected to significantly enhance the thermal stability and mechanical strength of the resulting polymer compared to the analogous polyester. The synthesis of PEAs can be carried out through various methods, including melt polycondensation and solution polymerization. researchgate.net
The resulting high molecular weight, crosslinked PEAs would likely exhibit properties making them suitable for applications requiring robust materials with good thermal performance.
Crosslinking Strategies for Polymers Derived from this compound
Given that polymerization of this compound with diols or diamines naturally leads to a crosslinked structure, further crosslinking strategies could be employed to modify or enhance the properties of initially linear or lightly branched polymers. This could be achieved by first synthesizing a linear polymer using the tetracarboxylic acid under conditions that favor linearity (e.g., reacting it with a large excess of a di-functional monomer) and then crosslinking the resulting polymer in a separate step.
Thermal crosslinking is a common method for creating robust polymer networks. Bis- or tri-lactones are cyclic esters that can undergo ring-opening polymerization at elevated temperatures. If a linear or lightly branched polyester is first synthesized from this compound (for example, by reacting it with a diol and a dicarboxylic acid to create a carboxyl-functionalized polyester), this polymer could then be blended with a bis- or tri-lactone.
Upon heating, the lactone rings would open and react with the residual carboxylic acid and hydroxyl end groups of the polyester chains, forming a densely crosslinked network. This approach allows for the processing of the polymer in a linear, thermoplastic state before it is irreversibly crosslinked into a thermoset material. The use of bis-lactones has been explored as a method to create copolymers with varied functional groups. ehu.es
Photocrosslinking is a technique that uses light to initiate the crosslinking reaction, offering spatial and temporal control over the process. york.ac.ukresearchgate.net For a polymer derived from this compound to be photocrosslinkable, it would first need to be functionalized with photoreactive groups.
For instance, a polyester synthesized from the tetracarboxylic acid could have its residual hydroxyl or carboxyl groups reacted with a compound containing a photosensitive moiety, such as a methacrylate (B99206) or a cinnamoyl group. researchgate.net Upon exposure to UV light, these groups would react, forming covalent bonds between the polymer chains and creating a crosslinked network. This method is particularly useful for applications such as coatings, adhesives, and in the fabrication of microstructures. The incorporation of photosensitive compounds allows for the creation of materials that can be cured on demand with high precision. nih.gov
Influence of Crosslinking Density on Polymer Network Architecture
The tetra-functional nature of this compound allows it to act as a potent crosslinking agent, profoundly influencing the architecture of polymer networks. The density of crosslinks, which can be controlled by the concentration of this tetra-acid, is a critical parameter that dictates the final properties of the polymer.
In principle, increasing the amount of this compound in a polymerization reaction with a diol or other complementary monomer leads to a higher crosslink density. This, in turn, generally results in a more rigid material with a higher glass transition temperature (Tg), enhanced thermal stability, and increased solvent resistance. Conversely, a lower concentration of the tetra-acid yields a more flexible network with a lower Tg and greater elongation at break. This tunability is crucial for designing materials for specific applications.
Table 1: Theoretical Impact of this compound Concentration on Polymer Network Properties
| Concentration of this compound | Resulting Crosslink Density | Expected Impact on Polymer Properties |
| Low | Low | Increased flexibility, lower Tg, higher elongation at break. |
| High | High | Increased rigidity, higher Tg, improved thermal and chemical resistance. nih.gov |
This table presents a theoretical framework, as specific experimental data for this compound is not widely available.
Design and Synthesis of Thermoset Polymers Utilizing this compound
Thermoset polymers are characterized by their permanently crosslinked network structure, which imparts high thermal and mechanical stability. This compound is an ideal candidate for the synthesis of thermosets, typically through condensation polymerization with polyols or reaction with epoxy resins.
Influence of Monomer Stoichiometry on Polymer Network Formation
The stoichiometry, or the molar ratio of the reacting functional groups, is a critical factor in the formation of thermoset networks. rsc.org In reactions involving this compound and a di-functional monomer (like a diol or a diamine), the ratio of carboxylic acid groups to the complementary functional groups (e.g., hydroxyl or amine groups) determines the extent of the reaction and the final network structure.
A stoichiometric balance (a 1:1 ratio of reactive groups) is theoretically required to achieve the maximum molecular weight and a well-developed network structure, leading to optimal mechanical properties. rsc.org An off-stoichiometric ratio, with an excess of either the tetra-acid or the co-monomer, will result in a lower degree of crosslinking, leading to a more soluble or fusible polymer with reduced strength and thermal stability. nih.gov This principle allows for precise control over the gel point and the final properties of the thermoset.
Control over Polymer Architecture and Microstructure
The use of a tetra-functional monomer like this compound provides a high degree of control over the polymer architecture. The long, flexible dodecane backbone of the acid can impart a degree of flexibility to the otherwise rigid thermoset network. This can be advantageous in applications requiring toughness and impact resistance.
Furthermore, the specific arrangement of the four carboxylic acid groups allows for the formation of a three-dimensional network with a defined structure. The regularity of the crosslinks can influence the crystallinity and morphology of the resulting polymer, affecting properties such as optical clarity and barrier performance. While specific studies on this compound are lacking, research on other multifunctional crosslinkers demonstrates that the geometry and flexibility of the crosslinking agent are key to tailoring the microstructure of the polymer network. nih.gov
Biodegradable Polymer Systems Incorporating this compound
The presence of ester linkages, formed from the reaction of the carboxylic acid groups, renders polymers incorporating this compound susceptible to biodegradation. This makes it a valuable component for designing environmentally friendly materials.
Design Principles for Tunable Degradation Profiles
The degradation rate of polyesters is influenced by several factors, including the chemical structure of the monomers, the crystallinity of the polymer, and its hydrophilicity. By strategically incorporating this compound, it is possible to design polymers with tunable degradation profiles.
The long aliphatic chain of the tetra-acid can increase the hydrophobicity of the polymer, which may slow down hydrolytic degradation. However, the presence of four carboxylic acid groups, some of which may remain as pendant groups in the polymer network, can increase the hydrophilicity and potentially accelerate degradation. nih.gov The crosslink density also plays a crucial role; highly crosslinked polymers generally exhibit slower degradation rates due to the restricted mobility of the polymer chains and reduced water uptake. By adjusting the ratio of this compound to other monomers, a balance between mechanical performance and degradation rate can be achieved.
Table 2: Factors Influencing the Degradation Profile of Polymers Containing this compound
| Design Parameter | Influence on Degradation Rate | Rationale |
| Increased content of this compound | Potentially decreased | Higher crosslink density can limit water penetration and chain mobility. |
| Presence of unreacted pendant carboxylic acid groups | Potentially increased | Increased hydrophilicity can facilitate water uptake and hydrolysis. nih.gov |
| Copolymerization with hydrophilic monomers (e.g., polyethylene (B3416737) glycol) | Increased | Enhances water absorption into the polymer matrix. polymerinnovationblog.com |
| Increased crystallinity | Decreased | Crystalline regions are less accessible to water and enzymes. |
This table is based on general principles of polyester degradation, as specific studies on this compound-based polymers are limited.
Mechanistic Studies of Polymer Hydrolysis and Enzymatic Degradation
The degradation of polyesters containing this compound is expected to proceed primarily through two mechanisms: hydrolysis and enzymatic degradation.
Hydrolytic Degradation: This process involves the cleavage of the ester bonds in the polymer backbone by water molecules. youtube.com The reaction can be catalyzed by acids or bases. The carboxylic acid groups present in the this compound monomer unit can act as internal catalysts, potentially accelerating the hydrolytic degradation process, a phenomenon known as autocatalysis. bohrium.com The rate of hydrolysis is dependent on factors such as temperature, pH, and the polymer's morphology. acs.org
Enzymatic Degradation: In a biological environment, enzymes such as lipases and esterases can catalyze the breakdown of the polyester. nih.govresearchgate.net These enzymes recognize the ester linkages and cleave them, leading to the formation of smaller, water-soluble oligomers and monomers that can be metabolized by microorganisms. The long aliphatic chain of the dodecanetetracarboxylic acid may influence the accessibility of the ester bonds to enzymes. Studies on other long-chain aliphatic polyesters have shown that both the chemical structure and the physical properties of the polymer surface affect the rate of enzymatic degradation. researchgate.net
Exploration of 1,1,12,12 Dodecanetetracarboxylic Acid As a Building Block in Advanced Materials
Supramolecular Assembly Based on 1,1,12,12-Dodecanetetracarboxylic Acid
Supramolecular chemistry relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. The four carboxylic acid groups of this compound make it an excellent candidate for forming extensive supramolecular networks.
Hydrogen Bonding Networks
The carboxylic acid moieties are powerful hydrogen bond donors and acceptors. In the solid state, these groups can engage in various hydrogen-bonding motifs, leading to the formation of one-, two-, or three-dimensional networks. The long, flexible dodecane (B42187) chain provides significant van der Waals interactions, which, in conjunction with the hydrogen bonds, can direct the self-assembly process. Research into analogous long-chain dicarboxylic acids has shown that they often form lamellar structures, where the molecules align in sheets held together by hydrogen bonds between the terminal acid groups. researchgate.netnih.govunibe.ch For this compound, the presence of two carboxylic acids at each end could lead to more complex and potentially porous hydrogen-bonded organic frameworks (HOFs). The flexibility of the central chain allows the molecule to adopt different conformations, which can influence the final architecture of the assembly.
Infrared spectroscopy is a key technique for characterizing such hydrogen-bonding networks, with the stretching vibrations of the O-H and C=O groups being particularly sensitive to their environment. researchgate.netnih.govunibe.ch
Host-Guest Chemistry
The self-assembly of this compound can create cavities or channels within the supramolecular structure, capable of encapsulating smaller guest molecules. The nature of the guest can, in turn, influence the assembly of the host framework, a phenomenon central to host-guest chemistry. While specific studies on the host-guest chemistry of this compound are not extensively documented, research on similar bolaform surfactants (molecules with hydrophilic groups at both ends of a long hydrophobic chain) complexing with cyclodextrins demonstrates the potential for such interactions. nih.gov For instance, studies have shown that bolaform surfactants can form 1:1 inclusion complexes with cyclodextrins, with association constants indicating stable host-guest systems. nih.gov The flexible dodecane chain of this compound could potentially fold to create a cavity or interact with other molecules to form a larger host assembly for suitable guest molecules.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.
Rational Design of MOFs Using this compound as a Linker
The tetracarboxylate nature of this compound makes it a highly promising linker for the rational design of MOFs. cd-bioparticles.net The four carboxylate groups can coordinate to multiple metal centers, leading to the formation of robust, high-connectivity networks. The long, flexible aliphatic chain introduces a degree of structural adaptability not present in rigid aromatic linkers. This flexibility can allow for the formation of dynamic frameworks that respond to external stimuli, or it can lead to interpenetrated structures, which can be desirable for certain applications like gas separation. The length of the dodecane spacer is expected to result in MOFs with large pores, which is a key feature for applications in gas storage and catalysis. researchgate.net The use of tetratopic linkers in MOF synthesis is a known strategy to create frameworks with specific network topologies. rsc.orgnih.gov
Synthesis and Structural Characterization of Metal-Organic Materials
The synthesis of MOFs using flexible linkers like this compound would typically be carried out under solvothermal or hydrothermal conditions, reacting the acid with a suitable metal salt. semanticscholar.org The resulting crystalline materials would be characterized by a suite of techniques to determine their structure and properties.
Role in Nanomaterial Synthesis and Functionalization
The unique chemical structure of this compound also makes it a candidate for use in the field of nanotechnology.
The carboxylic acid groups can act as capping agents or stabilizers during the synthesis of nanoparticles, controlling their growth and preventing aggregation. The long aliphatic chain can provide a soluble shell around a nanoparticle core, allowing for its dispersion in various solvents. Furthermore, the terminal carboxylic acid groups provide reactive handles for the subsequent functionalization of the nanoparticle surface. cd-bioparticles.net This allows for the attachment of other molecules, such as fluorescent dyes, targeting ligands, or catalysts, to tailor the properties of the nanomaterials for specific applications in areas like bioimaging, drug delivery, and catalysis. While specific examples utilizing this compound are not prevalent in the literature, the principles of using carboxylic acid-terminated molecules for nanoparticle functionalization are well-established.
Computational and Theoretical Investigations of 1,1,12,12 Dodecanetetracarboxylic Acid and Its Derivatives
Molecular Modeling and Simulation of Conformation and Reactivity
The structure of 1,1,12,12-dodecanetetracarboxylic acid is characterized by a high degree of conformational freedom. The central dodecane (B42187) (-C12H24-) backbone can adopt numerous spatial arrangements, and the two geminal dicarboxylic acid groups at each end have significant rotational and vibrational flexibility. Molecular modeling and simulation are essential to understand this complex conformational landscape.
Conformational Analysis: Methods such as molecular mechanics (MM) and, more powerfully, ab initio molecular dynamics (AIMD) are employed to explore the potential energy surface of the molecule. nih.gov AIMD simulations, which use quantum mechanical calculations (like Density Functional Theory, DFT) to determine forces at each step, can model the dynamic behavior of the molecule in different environments, such as in a vacuum, in solution, or in a condensed phase. nih.gov These simulations reveal that flexible molecules like long-chain dicarboxylic acids exist not as a single static structure but as an ensemble of thermally accessible conformers. nih.govnih.gov For this compound, key conformational variables would include the dihedral angles along the C-C backbone and the orientation of the four carboxylic acid groups relative to each other. Simulations can identify low-energy conformers, such as folded "hairpin" structures stabilized by intramolecular hydrogen bonds between the terminal acid groups, versus extended, linear conformations.
Reactivity Insights: The reactivity of the carboxylic acid groups is intrinsically linked to their conformation. For instance, the accessibility of a carboxyl group to an incoming reactant is determined by the steric hindrance from the rest of the molecule. Molecular dynamics simulations can map the solvent-accessible surface area for each functional group across the conformational ensemble, providing a statistical picture of its likely reactivity. Furthermore, DFT calculations on representative conformers can determine the activation energies for specific reactions, such as esterification or amidation, revealing which molecular shapes are most reactive.
Below is a table outlining the key parameters investigated in a typical conformational study of a flexible polycarboxylic acid.
| Parameter Studied | Computational Method | Expected Outcome for this compound |
| Dihedral Angle Distribution | Molecular Dynamics (MD) | Statistical distribution of backbone and functional group torsion angles, identifying preferred (low-energy) orientations. |
| End-to-End Distance | MD Simulation | Probability distribution of the distance between the C1 and C12 atoms, indicating the prevalence of folded vs. extended states. |
| Intramolecular H-Bonding | AIMD, Quantum Theory of Atoms in Molecules (QTAIM) | Identification and quantification of stable hydrogen bonds between the four -COOH groups, which stabilize folded conformers. |
| Conformational Energy Landscape | DFT Energy Minimization, Metadynamics | Mapping of stable and metastable conformers and the energy barriers for transitioning between them. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Acidity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties that govern the molecule's chemical behavior. mdpi.comresearchgate.net For this compound, key properties of interest are the molecular orbital energies (HOMO/LUMO), atomic charges, and the acid dissociation constants (pKa) of its four carboxyl groups.
Electronic Structure: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity. DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.netacs.org For this molecule, the HOMO is expected to be localized around the oxygen atoms of the carboxylic groups, while the LUMO distribution would indicate the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a predictor of chemical reactivity and stability.
Acidity (pKa) Prediction: The acidity of the four carboxylic protons is a complex property. The pKa values are not identical; the dissociation of the first proton influences the acidity of the remaining three due to electrostatic repulsion. Quantum chemical methods can predict these macroscopic properties with high accuracy. nih.gov The standard approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment, often using a polarizable continuum solvent model like the Solvation Model based on Density (SMD). osti.govosti.govchemrxiv.org The pKa is then derived from this free energy change. Studies on similar molecules show that DFT methods like M06-2X, combined with a suitable basis set and solvent model, can predict pKa values for carboxylic acids with a mean unsigned error of less than one pK unit. osti.govosti.gov
The table below summarizes common computational protocols used for accurate pKa prediction of carboxylic acids.
| DFT Functional | Basis Set | Solvent Model | Key Finding/Accuracy | Reference |
| M06-2X | 6-31+G(d,p) | SMDsSAS | Mean Unsigned Error (MUE) of 0.9 pK units for carboxylic acids. | osti.govosti.gov |
| M06L | 6-311G(d,p) | SMD | Strong linear correlation found between calculated atomic charges on carboxylate oxygens and experimental pKa values (R² = 0.955). | chemrxiv.orgchemrxiv.org |
| B3LYP | 3-21G | CPCM | Good correlation (R²=0.995) found for alcohols, demonstrating the utility of charge-based descriptors for pKa prediction. | chemrxiv.org |
For this compound, one would expect two pairs of pKa values (pKa1, pKa2 and pKa3, pKa4), corresponding to the sequential deprotonation at each end of the molecule.
Prediction of Polymerization Behavior and Network Formation
With four carboxylic acid groups, this compound is a tetra-functional monomer capable of forming highly complex, cross-linked polymer networks when reacted with a diol, diamine, or other suitable co-monomer. Predicting the structure of these networks is a significant challenge that computational modeling is well-suited to address.
Simulating Step-Growth Polymerization: Theoretical frameworks like the Flory-Stockmayer model provide a foundational understanding of gelation but are often enhanced by more sophisticated computational methods. numberanalytics.com Monte Carlo (MC) and reactive molecular dynamics simulations can model the polymerization process dynamically. vot.pltue.nl In these simulations, individual monomers (the tetra-acid and a co-monomer) are placed in a simulation box, and reaction rules are defined. The simulation proceeds step-by-step, forming ester or amide bonds based on proximity and reactivity criteria, allowing researchers to watch the polymer network grow. cam.ac.uk
Key Predictive Insights: These simulations can predict critical macroscopic and microscopic properties of the resulting polymer:
Gel Point: The reaction conversion at which an infinite network (a gel) first forms. numberanalytics.com
Topological Defects: The formation of non-productive cyclic structures (loops) within the network is a key phenomenon that reduces the mechanical efficiency of the cross-links. Simulations can quantify the probability of intramolecular vs. intermolecular reactions, predicting the prevalence of these defects. mit.eduarxiv.org
Network Structure: The simulations provide a final, atomistically detailed 3D model of the polymer network, including cross-link density, dangling chains, and pore size distribution. cam.ac.ukmit.edu This structural information is crucial for predicting material properties like mechanical strength and swelling behavior. numberanalytics.com
| Simulation Parameter | Relevance to Network Formation | Predicted Influence for this Monomer |
| Monomer Functionality (f) | Governs the potential for branching and cross-linking (f=4 here). | High functionality promotes rapid gelation and a dense network structure. |
| Stoichiometric Ratio | Ratio of carboxylic acid groups to co-monomer reactive groups. | Affects final molecular weight, cross-link density, and the number of unreacted functional groups. |
| Reaction Conversion (p) | The extent of the polymerization reaction. | Determines the evolution from oligomers to a fully formed gel network. vot.pl |
| Cyclization Probability | The likelihood of forming ineffective loops instead of network cross-links. | The long, flexible dodecane chain may increase the probability of intramolecular cyclization compared to a rigid monomer. arxiv.org |
In Silico Design of Novel Materials Incorporating this compound
In silico (computational) methods enable the rational design of new materials by predicting their properties before they are ever synthesized. nih.govresearchgate.net By using this compound as a virtual building block, scientists can explore its potential for creating novel polymers and frameworks with tailored properties.
Screening and Optimization: Computational screening can rapidly evaluate the potential of this tetra-acid in various material classes. rsc.orgrsc.org For example, by modeling its interaction with different di-alcohols, one could predict the thermal and mechanical properties (e.g., glass transition temperature, Young's modulus) of the resulting polyesters. This allows for the selection of the best co-monomer to achieve a desired outcome, such as high thermal stability or specific elasticity. rsc.org
Designing Advanced Materials:
Polyesters and Polyamides: The long flexible chain of the dodecane spacer combined with the high cross-linking potential of the tetra-acid functionality suggests its use in creating tough, flexible thermosets. Simulations can help optimize the network structure to balance flexibility with strength.
Metal-Organic Frameworks (MOFs): The four carboxylate groups can act as potent chelating sites for metal ions. DFT calculations can predict the binding energies and coordination geometries with various metal centers (e.g., Zn²⁺, Cu²⁺, Mn²⁺). researchgate.net This allows for the in silico design of novel MOFs, predicting their pore structures and potential for applications in gas storage or catalysis before attempting their synthesis. The flexibility of the dodecane backbone could lead to dynamic MOFs that respond to external stimuli. researchgate.netcolab.ws
The process of in silico design involves a feedback loop where computational predictions guide targeted experimental synthesis, accelerating the discovery of new high-performance materials. nih.govresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways for 1,1,12,12-Dodecanetetracarboxylic Acid
The industrial-scale production of long-chain polycarboxylic acids presents considerable challenges, often involving multi-step chemical processes that can be costly and generate significant by-products. fraunhofer.deresearchgate.net Traditional methods for similar long-chain diacids, such as 1,12-dodecanedioic acid (DDDA), have relied on the oxidation of petrochemical feedstocks like cyclododecanone. google.comgoogle.com Future research into the synthesis of this compound is likely to focus on more efficient, selective, and sustainable methodologies.
Key research areas include:
Advanced Oxidation of Precursors: Investigating novel catalytic systems for the selective oxidation of cyclododecanone-derived intermediates could yield more direct and higher-yield pathways. google.com
Biocatalytic and Chemo-enzymatic Routes: A significant trend is the move towards biotechnology for producing specialty chemicals. fraunhofer.de Research could explore the use of genetically engineered microorganisms or isolated enzymes to convert renewable feedstocks, such as vegetable oils and fatty acids, into the target tetracarboxylic acid. digitellinc.comnih.gov This approach offers a greener alternative to conventional chemical synthesis. researchgate.net
Chain Elongation: Another promising bio-based strategy involves the chain elongation of shorter-chain carboxylic acids through fermentation processes, which could be adapted to produce the C12 backbone. detritusjournal.com Combining the benefits of biocatalysis with traditional chemocatalysis may lead to transformative and cost-advantaged processes. digitellinc.com
Table 1: Comparison of Potential Synthetic Approaches
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Advanced Chemical Oxidation | Potentially high throughput; builds on existing industrial infrastructure. | Catalyst selectivity; harsh reaction conditions; by-product formation. fraunhofer.deresearchgate.net |
| Biocatalysis (Fermentation) | Utilizes renewable feedstocks; environmentally friendly; high selectivity. fraunhofer.dedigitellinc.com | Efficacy and stability of biocatalysts; separation and purification costs; scalability. digitellinc.com |
| Chemo-enzymatic Synthesis | Combines the speed of chemical reactions with the selectivity of enzymes. digitellinc.com | Catalyst/enzyme compatibility; process integration and optimization. |
| Chain Elongation | Potential to use waste streams as feedstock; contributes to circular bioeconomy. detritusjournal.com | Controlling final chain length and functionality; microbial culture efficiency. |
Advanced Polymer Architectures and Composites Utilizing the Compound
The tetra-functionality of this compound makes it an exceptional monomer for creating complex and high-performance polymers. Unlike difunctional monomers that form linear chains, this compound can act as a branching or cross-linking agent, leading to sophisticated three-dimensional polymer networks. mdpi.com
Future research will likely focus on:
Hyperbranched and Dendritic Polymers: Using the compound to synthesize polymers with a tree-like or star-shaped architecture. researchgate.net These structures can exhibit unique properties such as lower viscosity and higher solubility compared to their linear analogues.
High-Performance Networks: Incorporating the acid into polyesters or polyamides to create cross-linked materials. The long, flexible C12 chain could impart ductility and toughness, while the cross-links enhance mechanical strength, thermal stability, and chemical resistance.
Novel Material Properties: Exploring how these unique architectures can lead to materials with decoupled properties, such as high stiffness combined with high stretchability, a challenge for traditional polymers. sciencedaily.com
Biodegradable Polymers: Given the potential for bio-based synthesis of the monomer, research into creating biodegradable polyesters for specialty applications is a logical extension. mdpi.com
Table 2: Role of this compound in Polymer Architecture
| Polymer Type | Role of the Tetracarboxylic Acid | Resulting Properties | Potential Applications |
|---|---|---|---|
| Linear Polymer | (Not applicable; requires difunctional monomers) | Flexibility, processability. | Standard plastics, fibers. |
| Branched/Cross-linked Polymer | Acts as a cross-linking or branching point. mdpi.com | Increased rigidity, thermal stability, solvent resistance, potentially enhanced elasticity. sciencedaily.com | High-performance elastomers, coatings, adhesives, composites. |
| Star/Dendritic Polymer | Serves as the central core from which polymer arms radiate. researchgate.net | Low solution/melt viscosity, high density of end-groups for functionalization. | Drug delivery systems, rheology modifiers, specialty coatings. |
Exploration of New Catalytic Systems Based on this compound Derivatives
Polycarboxylic acids are crucial building blocks for creating porous crystalline materials known as Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are synthesized by linking metal ions or clusters with organic ligands, and their properties are highly dependent on the geometry and functionality of these components. acs.org
Emerging research directions include:
Novel MOF Topologies: Using this compound as an organic linker could lead to the formation of new MOFs. The long, flexible C12 chain, in contrast to the rigid linkers typically used, could result in frameworks with unprecedented topologies, dynamic behavior, and large, accessible pores. rsc.orgberkeley.edu
Functional Catalytic MOFs: These new MOFs could be designed to have catalytically active sites, making them suitable for applications in selective chemical transformations. The nature of the metal center and the functional environment created by the tetracarboxylate linker would be key areas of investigation. scientific.netresearchgate.net
Metallaphotoredox Catalysis: Recent advancements have shown that carboxylic acids can serve as adaptive functional groups in metallaphotoredox catalysis. princeton.edunih.gov Future work could explore how derivatives of this tetracarboxylic acid can be employed in light-driven catalytic cycles for complex organic synthesis.
Integration into Stimuli-Responsive Materials and Smart Systems
"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. nih.gov The four carboxylic acid groups in the molecule are ideal functional moieties for imparting stimuli-responsiveness.
Prospective research includes:
pH-Responsive Hydrogels: Carboxylic acid groups are protonated at low pH and deprotonated at high pH. When this molecule is used to cross-link a hydrogel, this change in charge can cause the material to swell or shrink dramatically in response to pH changes. nih.gov Such materials are promising for controlled drug delivery, where a drug is released in the specific pH environment of a target tissue. mdpi.com
Smart Textiles and Flexible Electronics: The integration of responsive polymers into textiles and flexible electronic devices is a rapidly growing field. patsnap.com The long aliphatic chain of this compound could provide the necessary flexibility and compatibility with other polymers, while the acid groups serve as the sensing or actuating component, responding to changes in pH or chemical environment. patsnap.com
Multi-Responsive Systems: Researchers are developing materials that respond to multiple stimuli. nih.govmdpi.com This compound could be integrated into polymer systems that also contain thermo-responsive or light-responsive components, creating highly sophisticated smart materials.
Table 3: Potential Stimuli-Responsive Applications
| Stimulus | Responsive Mechanism | Potential Application |
|---|---|---|
| pH | Protonation/deprotonation of the four -COOH groups, causing conformational or solubility changes in the polymer network. nih.gov | Controlled drug delivery systems, biosensors, smart hydrogels. mdpi.com |
| Chemical Environment | Binding of specific ions or molecules to the carboxylate groups. | Chemical sensors, smart textiles for detecting environmental hazards. patsnap.com |
| Temperature | (In combination with other monomers) Can be part of a co-polymer network that has a lower critical solution temperature (LCST). mdpi.com | Thermo-responsive actuators, injectable tissue engineering scaffolds. |
Sustainable and Circular Economy Perspectives in Research on this compound
The principles of green chemistry and the circular economy are increasingly guiding chemical research and manufacturing. patsnap.com this compound is well-positioned to be part of this sustainable future.
Future research will likely emphasize:
Bio-based Production: As mentioned, a primary goal is to develop synthetic pathways that start from renewable resources like cellulosic biomass or plant oils instead of fossil fuels. fraunhofer.dempg.de This aligns with the push for a bio-based economy and reduces the carbon footprint of chemical production. patsnap.com
Design for Recyclability: Polymers created using this tetracarboxylic acid can be designed for chemical recycling. ox.ac.uk At the end of their life, these polymers could be chemically broken down (depolymerized) to recover the valuable monomer, which can then be purified and used to make new high-quality polymers, closing the production loop. researchgate.net
Waste Valorization: Research could investigate using secondary waste from other industrial processes, such as plastic recycling, as a potential feedstock for fermentation processes to produce the acid or its precursors, contributing to a circular bioeconomy. detritusjournal.comnih.gov
Q & A
Basic Research Questions
Q. What established synthesis methods are available for 1,1,12,12-Dodecanetetracarboxylic acid, and how do they compare in terms of yield and purity?
- Methodological Answer : Synthesis typically involves multi-step carboxylation of dodecane derivatives. Key steps include:
- Precursor selection : Use of dodecane diols (e.g., 1,12-dodecanediol) as intermediates, followed by controlled oxidation with strong oxidizing agents like KMnO₄ or catalytic carboxylation under reflux conditions .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography to isolate the tetracarboxylic acid.
- Yield Optimization : Adjust reaction time and stoichiometric ratios of oxidizing agents to minimize side products. Purity can be verified via HPLC (>95% purity thresholds, as in similar carboxylic acid syntheses) .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- FT-IR : Identify carboxyl (-COOH) stretching vibrations (1700–1750 cm⁻¹) and hydroxyl (-OH) bands (2500–3500 cm⁻¹) to confirm functional groups .
- ¹H/¹³C NMR : Compare peak integration ratios to expected proton environments (e.g., methylene groups in the dodecane chain and carboxylic protons).
- XRD : Confirm crystalline structure by matching diffraction patterns to simulated models (critical for MOF applications) .
- HPLC : Quantify purity using reverse-phase columns with UV detection at 210–220 nm, referencing calibration curves from standards .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound across polar and non-polar solvents?
- Methodological Answer :
- Systematic Solvent Screening : Test solubility in solvents with incremental polarity (e.g., hexane, ethyl acetate, DMSO) under controlled temperatures (25°C–80°C). Document dissolution times and use UV-Vis spectroscopy to quantify saturation limits.
- Data Reconciliation : Compare results with literature using standardized protocols (e.g., IUPAC guidelines) and identify variables like trace impurities or humidity that may affect reproducibility .
- Molecular Dynamics Simulations : Model solute-solvent interactions to predict solubility trends and validate experimental findings .
Q. What strategies optimize the integration of this compound into zirconium-based MOFs to enhance porosity and thermal stability?
- Methodological Answer :
- Ligand Design : Adjust the molar ratio of the tetracarboxylic acid to zirconium clusters (e.g., Zr₆O₄(OH)₄) during solvothermal synthesis. Higher ligand concentrations may improve framework connectivity but risk amorphous phase formation .
- Post-Synthetic Modifications : Anneal MOFs at 200°C–300°C under inert gas to remove unreacted ligands and enhance crystallinity.
- Characterization : Use BET analysis for surface area quantification and TGA to assess thermal stability (>400°C desired for catalytic applications) .
Q. How do pH and temperature influence the esterification kinetics of this compound with diols, and what analytical methods track reaction progress?
- Methodological Answer :
- Kinetic Studies : Conduct reactions in buffered solutions (pH 2–7) at 60°C–100°C. Sample aliquots at intervals for:
- Titration : Monitor free -COOH groups via NaOH titration.
- GC-MS : Detect ester formation and byproducts (e.g., anhydrides) .
- Activation Energy Calculation : Use Arrhenius plots derived from rate constants at varying temperatures to model reaction pathways.
Handling and Stability Considerations
Q. What precautions are critical when handling this compound to prevent decomposition during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 4°C to avoid moisture absorption and oxidative degradation .
- Incompatibilities : Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂) to prevent hazardous decomposition .
- Decomposition Monitoring : Use TGA-DSC to identify temperature thresholds for stability and FT-IR to detect unexpected carbonyl byproducts .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on the catalytic activity of this compound in esterification reactions?
- Methodological Answer :
- Controlled Replication : Repeat experiments using identical substrates (e.g., ethylene glycol) and reaction conditions (solvent, catalyst loading) to isolate variables .
- Statistical Analysis : Apply ANOVA to assess significance of observed differences and identify outliers.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) to trace reaction pathways and confirm active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
